
MC-Val-Cit-Doxorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Cit-Doxorubicin is a compound used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the selective targeting capabilities of antibodies with the potent cell-killing effects of cytotoxic drugs. This compound consists of three main components: the antibody, the drug payload (doxorubicin), and the linker (MC-Val-Cit) that connects them. This compound is designed to deliver doxorubicin specifically to cancer cells, minimizing damage to healthy cells and reducing side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-Doxorubicin involves several steps. First, doxorubicin is modified with a peptide bond using a known method from the literature. The product, MC-Val-Cit-PAB-DOX, is then purified and identified by mass spectrometry and 1H-NMR . The linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol (MC-Val-Cit-PAB-PNP), is synthesized separately. The two components are then combined to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. High-performance liquid chromatography (HPLC) is used to determine the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Val-Cit-Doxorubicin undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleaved by specific enzymes, such as cathepsin B, which are overexpressed in tumor cells.
Common Reagents and Conditions
Enzymes: Cathepsin B and related enzymes are commonly used to cleave the linker.
Buffers: Acidic buffers are used to facilitate hydrolysis of the peptide bond.
Major Products Formed
The major product formed from the cleavage of this compound is doxorubicin, which is released inside the target cell to exert its cytotoxic effects .
Wissenschaftliche Forschungsanwendungen
MC-Val-Cit-Doxorubicin has several scientific research applications, including:
Chemistry: Used in the study of linker chemistry and drug conjugation techniques.
Biology: Investigated for its ability to selectively target and kill cancer cells.
Medicine: Developed as a targeted cancer therapy to minimize side effects and improve treatment efficacy.
Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.
Wirkmechanismus
MC-Val-Cit-Doxorubicin exerts its effects through a multi-step mechanism:
Targeting: The antibody component binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The linker is cleaved by enzymes such as cathepsin B, releasing doxorubicin inside the cell.
Cytotoxicity: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
Vergleich Mit ähnlichen Verbindungen
MC-Val-Cit-Doxorubicin is unique due to its specific linker and payload combination. Similar compounds include:
Adcetris®: Uses a similar Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).
Polivy®: Also uses the Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).
These compounds share the same linker construct but differ in their drug payloads, highlighting the versatility and specificity of ADCs in targeted cancer therapy .
Eigenschaften
Molekularformel |
C56H67N7O19 |
|---|---|
Molekulargewicht |
1142.2 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |
InChI-Schlüssel |
AYPRDRFYAQTVPD-GITVTGCLSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


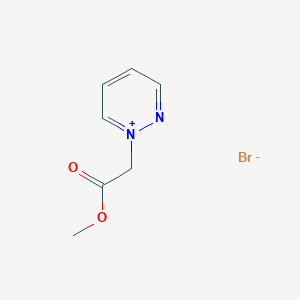
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
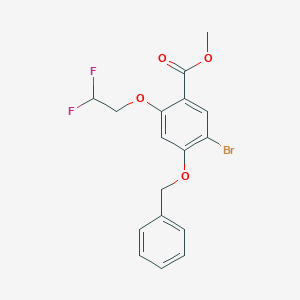
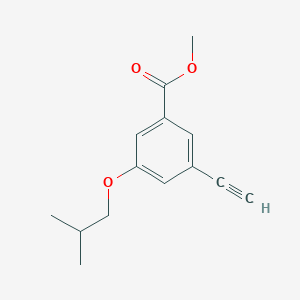
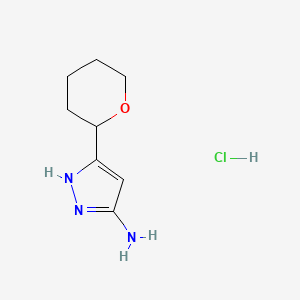
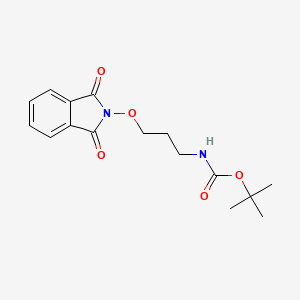
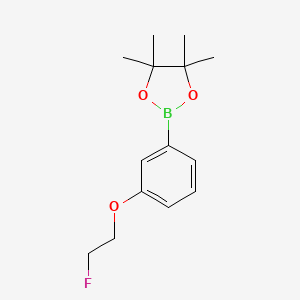
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)

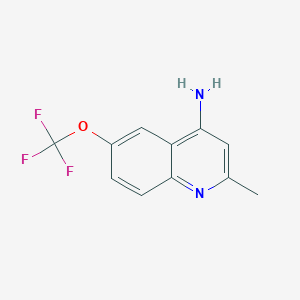

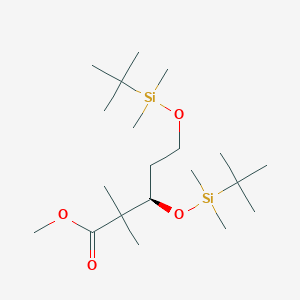
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
